Technical Guide: Spectroscopic Characterization of S-(cyclohexylmethyl) ethanethioate
Technical Guide: Spectroscopic Characterization of S-(cyclohexylmethyl) ethanethioate
Abstract: This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of S-(cyclohexylmethyl) ethanethioate, a thioester of interest in various chemical research domains. While a complete experimental dataset for this specific molecule is not publicly available, this document synthesizes foundational spectroscopic principles and data from analogous structures to present a robust, predictive framework for its characterization. We will detail the expected outcomes and in-depth interpretation of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to identify and verify this compound with high confidence.
Introduction and Molecular Overview
S-(cyclohexylmethyl) ethanethioate belongs to the thioester class of organic compounds, characterized by a carbonyl group bonded to a sulfur atom (C-S-C=O). Thioesters are pivotal intermediates in organic synthesis and are analogous to esters, but with distinct reactivity and spectroscopic properties owing to the replacement of an oxygen atom with sulfur. Accurate structural confirmation is the bedrock of any chemical research, from mechanistic studies to drug development, ensuring that the observed activity is unequivocally linked to the correct molecular entity.
This guide provides the expected spectroscopic signature of S-(cyclohexylmethyl) ethanethioate, offering a validated protocol for its analysis.
Molecular Structure
The fundamental first step is to visualize the molecule and identify its distinct chemical environments, which will directly correlate with the spectroscopic data.
Figure 1: Numbered structure of S-(cyclohexylmethyl) ethanethioate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will examine both ¹H and ¹³C NMR.
¹H NMR Spectroscopy
Expertise & Causality: ¹H NMR provides information on the number of distinct proton environments, their neighboring protons (spin-spin splitting), and the number of protons in each environment (integration). The chemical shift (δ) is highly sensitive to the electron density around a proton; electronegative atoms like oxygen and sulfur, and anisotropic effects from carbonyl groups, cause a "deshielding" effect, shifting signals downfield.
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice due to its excellent solubilizing properties for moderately polar compounds and its single, easily identifiable residual solvent peak at δ 7.26 ppm.
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm). Modern spectrometers can also reference the residual solvent peak[1].
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher for optimal resolution.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2 seconds. A sufficient delay ensures quantitative integration[1].
-
Number of Scans: 8-16 scans, averaged to improve the signal-to-noise ratio.
-
Predicted Spectral Data & Interpretation:
| Assigned Protons (Fig. 1) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H-11 (CH₃-C=O) | ~ 2.32 | Singlet (s) | 3H | Protons are alpha to the carbonyl group, resulting in a characteristic downfield shift. No adjacent protons cause splitting[2]. |
| H-7 (CH₂-S) | ~ 2.85 | Doublet (d) | 2H | Protons are alpha to the sulfur atom and beta to the cyclohexyl ring. Deshielded by sulfur. Split by the adjacent H-6 proton. |
| H-6 (CH-CH₂) | ~ 1.5 - 1.7 | Multiplet (m) | 1H | This methine proton is part of the aliphatic ring and is adjacent to multiple, inequivalent protons. |
| H-1, H-2, H-3, H-4, H-5 | ~ 0.9 - 1.8 | Multiplet (m) | 10H | These cyclohexyl protons exist in a complex, overlapping region typical for saturated carbocycles. Axial and equatorial protons will have slightly different chemical shifts. |
¹³C NMR Spectroscopy
Expertise & Causality: ¹³C NMR identifies all unique carbon environments in a molecule. The carbonyl carbon is highly deshielded and appears significantly downfield (>190 ppm). Carbons attached to heteroatoms (like sulfur) are also shifted downfield compared to simple alkanes.
Experimental Protocol:
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Parameters:
-
Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H instrument).
-
Technique: Proton-decoupled (standard). This collapses all C-H splitting, resulting in a single peak for each unique carbon.
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Relaxation Delay: 2-5 seconds. The carbonyl carbon has a long relaxation time and may require a longer delay for good observation.
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Number of Scans: 256-1024 scans, due to the low natural abundance of ¹³C.
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Predicted Spectral Data & Interpretation:
| Assigned Carbons (Fig. 1) | Predicted δ (ppm) | Rationale |
| C-9 (C=O) | ~ 195 - 200 | The thioester carbonyl carbon is highly deshielded and is characteristic of this functional group. |
| C-11 (CH₃) | ~ 30 | The methyl carbon of the acetyl group. |
| C-7 (CH₂) | ~ 35 - 40 | The methylene carbon is attached to sulfur, causing a downfield shift from a typical alkane. |
| C-6 (CH) | ~ 38 - 42 | The methine carbon of the cyclohexyl ring where the side chain is attached. |
| C-1, C-5 | ~ 32 - 35 | Carbons beta to the substituent. |
| C-2, C-4 | ~ 26 | Carbons gamma to the substituent. |
| C-3 | ~ 25 | Carbon delta to the substituent. |
Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy measures the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. This technique is exceptionally useful for identifying the presence of key functional groups, especially the carbonyl group[3][4].
Experimental Protocol:
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Technique: Attenuated Total Reflectance (ATR) is a modern, convenient method requiring only a small drop of the neat liquid sample.
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Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
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Data Collection:
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Acquire a background spectrum of the clean ATR crystal.
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Apply the sample and acquire the sample spectrum.
-
The instrument software automatically ratios the sample to the background to produce the final absorbance/transmittance spectrum.
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Range: 4000-600 cm⁻¹.
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Predicted Spectral Data & Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| ~ 1690 - 1715 | C=O Stretch (Thioester) | Strong, Sharp | This is the most diagnostic peak for a thioester. Its frequency is slightly lower than that of a typical ester (1735-1750 cm⁻¹) due to the larger sulfur atom and different resonance contributions[2][5]. |
| 2850 - 2930 | C-H Stretch (Aliphatic) | Strong | Characteristic of the sp³ C-H bonds in the cyclohexyl and methyl groups[6]. |
| 1450 | C-H Bend (CH₂) | Medium | Scissoring vibration of the methylene groups in the ring. |
| 1365 | C-H Bend (CH₃) | Medium | Symmetric bending of the acetyl methyl group. |
| ~ 1100 | C-C-S Stretch | Medium | Corresponds to the stretching of the carbon framework attached to the sulfur. |
Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry bombards a molecule with energy, causing it to ionize and fragment. By analyzing the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments, one can determine the molecular weight and deduce structural components[7][8]. Fragmentation occurs at the weakest bonds and results in the formation of the most stable positive ions.
Experimental Protocol:
-
Technique: Electron Ionization (EI) is a common technique for volatile, small molecules that provides reproducible and information-rich fragmentation patterns.
-
Instrument: A Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe.
-
Parameters:
-
Ionization Energy: 70 eV (standard for EI).
-
Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Predicted Spectral Data & Interpretation:
-
Molecular Formula: C₉H₁₆OS
-
Molecular Weight: 172.29 g/mol
Expected Molecular Ion Peak (M⁺•): m/z = 172.
Major Fragmentation Pathways: Thioesters typically fragment via cleavage of the bonds adjacent to the carbonyl group. The most common cleavages are the C-S bond and the bond alpha to the carbonyl.
Figure 2: Proposed EI fragmentation pathway for S-(cyclohexylmethyl) ethanethioate.
Interpretation of Key Fragments:
-
m/z = 172 (M⁺•): The molecular ion peak, confirming the molecular weight of the compound.
-
m/z = 43: A very common and often base peak, corresponding to the stable acetyl cation [CH₃CO]⁺. This is a strong indicator of the ethanethioate moiety[7].
-
m/z = 97: Represents the cyclohexylmethyl cation [C₇H₁₃]⁺, formed by cleavage of the C-S bond. This confirms the cyclohexylmethyl portion of the structure.
-
m/z = 83: A subsequent loss of a methylene group (or rearrangement) from the cyclohexylmethyl fragment can lead to the stable cyclohexenyl cation [C₆H₁₁]⁺, a common fragment for cyclohexyl-containing compounds.
Integrated Spectroscopic Analysis & Conclusion
A definitive structural confirmation is achieved not by any single technique, but by the confluence of all data.
-
MS establishes the molecular weight (172 g/mol ) and suggests the presence of an acetyl group (m/z 43) and a cyclohexylmethyl group (m/z 97).
-
IR confirms the presence of the thioester carbonyl (~1700 cm⁻¹) and aliphatic C-H bonds.
-
¹³C NMR validates the carbon count (9 unique carbons) and confirms the thioester carbonyl (~195 ppm) and the various aliphatic carbons.
-
¹H NMR provides the final, detailed map, showing the connectivity. The singlet at ~2.3 ppm (3H) confirms the acetyl CH₃, the doublet at ~2.85 ppm (2H) confirms the CH₂ group attached to sulfur, and the complex multiplets from 0.9-1.8 ppm confirm the cyclohexyl ring protons.
Together, these predicted datasets form a self-validating system. Each piece of data corroborates the others, leading to an unambiguous structural assignment of S-(cyclohexylmethyl) ethanethioate . This guide provides the analytical blueprint for researchers to confidently verify its synthesis and purity in any application.
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